2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Overview
Description
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by a fused pyrrole and pyridine ring system, which imparts unique chemical properties and biological activities. It is often explored for its potential therapeutic applications, particularly as inhibitors of various enzymes and receptors.
Mechanism of Action
Target of Action
The primary targets of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine derivatives are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .
Mode of Action
Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound derivatives inhibit this process, thereby inhibiting the activation of FGFRs .
Biochemical Pathways
The inhibition of FGFRs by this compound derivatives affects downstream signaling pathways, including the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways are involved in cell proliferation, migration, and survival .
Pharmacokinetics
One derivative has been shown to be stable in both simulated gastric fluid and simulated intestinal fluid , suggesting good oral bioavailability.
Result of Action
The inhibition of FGFRs by this compound derivatives can lead to decreased cell proliferation and increased apoptosis . For example, one derivative significantly inhibited the proliferation and induced apoptosis in breast cancer 4T1 cells .
Biochemical Analysis
Biochemical Properties
2,3-dihydro-1H-pyrrolo[2,3-b]pyridine has been shown to have potential antileishmanial efficacy .
Cellular Effects
The effects of this compound on cells are complex and multifaceted. It has been found to inhibit the proliferation of certain cancer cells and induce apoptosis . It also significantly inhibits the migration and invasion of certain cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been found to inhibit the Fibroblast Growth Factor Receptor (FGFR), which plays an essential role in various types of tumors .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change. In vitro pharmacokinetic studies have ascertained the stability of this compound in both simulated gastric fluid and simulated intestinal fluid .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. For example, it has demonstrated inhibition in liver and spleen parasite burden in infected Balb/c mice .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine can be achieved through several methods. One common approach involves the base-catalyzed cascade reaction of N-propargylic β-enaminones with arylaldehydes or N-sulfonyl imines. This method typically employs potassium hydroxide (KOH) as the catalyst and proceeds under moderate to good yields .
Another method involves modifications of the Madelung and Fischer syntheses of indoles. These methods allow for the preparation of various 2-, 3-, and 4-alkyl and aryl-substituted derivatives of 1H-pyrrolo[2,3-b]pyridines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the aforementioned synthetic routes suggests that they could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Nitration: Introduction of nitro groups, typically at the 3-position.
Bromination and Iodination: Halogenation reactions that introduce bromine or iodine atoms into the molecule.
Mannich Reaction: Formation of β-amino carbonyl compounds through the reaction with formaldehyde and amines.
Common Reagents and Conditions
Nitration: Nitric acid (HNO₃) and sulfuric acid (H₂SO₄) are commonly used reagents.
Bromination: Bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a catalyst.
Mannich Reaction: Formaldehyde (HCHO) and secondary amines under acidic conditions.
Major Products
The major products formed from these reactions include nitro-substituted, halogen-substituted, and β-amino carbonyl derivatives of this compound .
Scientific Research Applications
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine has a wide range of scientific research applications:
Medicinal Chemistry: It is explored as a potential inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of tumors. Compounds derived from this compound have shown potent activities against FGFR1, FGFR2, and FGFR3.
Cancer Therapy: The compound has been investigated for its ability to inhibit breast cancer cell proliferation and induce apoptosis.
Antileishmanial Agents: Derivatives of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one have shown potential as antileishmanial agents.
Comparison with Similar Compounds
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-b]pyridine: Lacks the dihydro component, which may affect its chemical reactivity and biological activity.
2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-1-one: Another heterocyclic compound with potential therapeutic applications.
1H-Pyrazolo[3,4-b]pyridine: A structurally related compound with different substitution patterns and biological activities.
The uniqueness of this compound lies in its specific ring structure and the ability to undergo a variety of chemical reactions, making it a versatile scaffold for drug development and other scientific research applications.
Properties
IUPAC Name |
2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c1-2-6-3-5-9-7(6)8-4-1/h1-2,4H,3,5H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFYPGZDXUPKNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201347136 | |
Record name | 2,3-Dihydro-7-azaindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201347136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10592-27-5 | |
Record name | 2,3-Dihydro-7-azaindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201347136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H,2H,3H-pyrrolo[2,3-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine moiety in drug discovery?
A1: The this compound moiety is a valuable scaffold in medicinal chemistry, particularly for developing Corticotropin-releasing factor 1 (CRF-1) receptor antagonists. [] These antagonists have shown potential in treating anxiety and depression. The development of efficient synthetic routes for incorporating this moiety into drug candidates is crucial for advancing drug discovery efforts in this area.
Q2: Can you describe a successful synthetic route for producing a this compound-containing compound on a large scale?
A2: Researchers successfully developed a manufacturing route for GW876008, a CRF-1 antagonist containing the this compound moiety. [] This involved optimizing multiple synthetic steps to achieve a scalable and efficient process. Notably, the researchers were able to produce 100 kg of GW876008, demonstrating the feasibility of this synthetic route for large-scale production. This advancement allows further exploration of this compound's therapeutic potential.
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